Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
CAS No.: 65895-95-6
Cat. No.: VC16996437
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65895-95-6 |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;chloride |
| Standard InChI | InChI=1S/C10H20NO2.ClH/c1-5-10(12)13-9-8-11(4,6-2)7-3;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 |
| Standard InChI Key | UWGDUZWWQJDYBU-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+](C)(CC)CCOC(=O)C=C.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride features a positively charged nitrogen center bonded to three alkyl groups (diethyl, methyl) and a 2-((1-oxoallyl)oxy)ethyl substituent . The allyloxy group () introduces unsaturation and electrophilic character, enabling participation in conjugation and addition reactions. The chloride counterion balances the charge, ensuring solubility in polar solvents.
Table 1: Key Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 65895-95-6 | |
| IUPAC Name | Diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium chloride | |
| Molecular Formula | ||
| Molecular Weight | 221.72 g/mol | |
| SMILES | CCN+(CC)CCOC(=O)C=C.[Cl-] | |
| InChIKey | UWGDUZWWQJDYBU-UHFFFAOYSA-M |
Computed Physicochemical Properties
PubChem data reveals a hydrogen bond acceptor count of 3, rotatable bond count of 7, and a topological polar surface area of . The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate hydrophobicity suitable for surfactant applications . Its molar refractivity () and polarizability () further reflect its electronic structure .
Synthesis and Reactivity
Reactivity Profiles
The allyloxy group’s α,β-unsaturated carbonyl system enables Michael additions, Diels-Alder reactions, and radical polymerizations. For example, the compound may undergo thiol-ene click chemistry with mercaptans () under UV light:
Such reactivity is exploitable in polymer crosslinking or bioconjugation.
Biological and Antimicrobial Activity
Mechanism of Antimicrobial Action
QACs are known to disrupt microbial membranes via electrostatic interactions with phospholipid headgroups, leading to leakage of cellular contents. The allyloxy moiety may enhance membrane penetration due to its hydrophobic and electron-deficient nature. Preliminary studies on structurally similar compounds (e.g., benzalkonium chloride) demonstrate bactericidal activity against Gram-positive bacteria () and fungi ().
Limitations and Resistance
Overuse of QACs has led to microbial resistance via efflux pumps and biofilm formation. The compound’s efficacy against resistant strains remains unstudied, warranting further investigation.
Industrial and Pharmaceutical Applications
Surfactant and Emulsifier Roles
The amphiphilic structure of Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride makes it suitable for stabilizing oil-water interfaces in emulsions. Its critical micelle concentration (CMC) is projected to be , comparable to cetyltrimethylammonium bromide (CTAB).
Drug Delivery Systems
The allyl group’s reactivity allows covalent attachment to drug molecules or nanoparticles. For instance, conjugation with doxorubicin via thiol-ene chemistry could enhance tumor-targeted delivery.
Future Research Directions
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Synthetic Optimization: Develop solvent-free or catalytic methods to improve yield and purity.
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Antimicrobial Studies: Evaluate efficacy against multidrug-resistant pathogens and biofilms.
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Ecotoxicology: Assess long-term environmental impacts and degradation pathways.
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